Amyloid beta-Protein (1-16)
Description
Structure
2D Structure
Properties
IUPAC Name |
6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H119N27O28/c1-41(2)68(82(137)109-59(30-47-35-92-40-97-47)80(135)107-57(28-45-33-90-38-95-45)78(133)102-51(18-21-62(87)114)73(128)104-54(83(138)139)12-7-8-24-85)111-75(130)53(20-23-65(118)119)103-76(131)55(27-44-14-16-48(113)17-15-44)99-63(115)36-94-71(126)61(37-112)110-81(136)60(32-67(122)123)108-79(134)58(29-46-34-91-39-96-46)106-72(127)50(13-9-25-93-84(88)89)101-77(132)56(26-43-10-5-4-6-11-43)105-74(129)52(19-22-64(116)117)100-69(124)42(3)98-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,112-113H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,114)(H,90,95)(H,91,96)(H,92,97)(H,94,126)(H,98,125)(H,99,115)(H,100,124)(H,101,132)(H,102,133)(H,103,131)(H,104,128)(H,105,129)(H,106,127)(H,107,135)(H,108,134)(H,109,137)(H,110,136)(H,111,130)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,88,89,93) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRFXGDLPWBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H119N27O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1955.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Short Amyloid β Fragments in Mechanistic Studies
The study of short Aβ fragments offers a reductionist approach to understanding the complex processes of amyloid fibril formation and toxicity. nih.gov By focusing on smaller segments, researchers can isolate specific properties and interactions that might be obscured in the full-length peptide. These fragments allow for more detailed structural and mechanistic investigations, providing insights into the initial steps of aggregation, metal ion binding, and membrane interactions. nih.govtandfonline.com
The use of short peptides has revealed that minimal structural elements can drive the molecular recognition and self-assembly processes that lead to the formation of ordered amyloid structures. nih.gov In fact, studies have shown that very short peptide fragments, some as small as pentapeptides, are capable of forming well-ordered amyloid-like fibrils. nih.gov This highlights the critical role of specific amino acid sequences in initiating the cascade of events that results in large-scale aggregation.
Furthermore, these shorter fragments are often more soluble and easier to synthesize and study than their full-length counterparts, making them powerful models for investigating the fundamental biophysical and biochemical properties of Aβ.
Overview of Amyloid Beta Protein 1 16 As a Research Model
Peptide Synthesis Methodologies for Amyloid beta-Protein (1-16)
The production of Amyloid beta-Protein (1-16) for research purposes primarily relies on two distinct methodological approaches: chemical synthesis and recombinant expression. Each method offers unique advantages and is chosen based on the specific requirements of the study, such as yield, purity, and the need for isotopic labeling or specific modifications.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis and is widely employed for producing Amyloid beta-Protein (1-16) and its derivatives. mdpi.comtandfonline.com The most common strategy utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govmdpi.com This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
The process begins with the C-terminal amino acid attached to the resin. The N-terminal Fmoc protecting group is removed, and the next Fmoc-protected amino acid is coupled. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The use of automated peptide synthesizers has significantly streamlined this process. mdpi.com
One of the challenges in synthesizing amyloidogenic peptides like Aβ fragments is their propensity to aggregate during synthesis. tandfonline.comfrontiersin.org To mitigate this, various strategies have been developed, including the use of anti-aggregation solvents like dimethyl sulfoxide (B87167) (DMSO) and specialized techniques such as microwave-assisted SPPS, which can help disrupt intermolecular hydrogen bonding that leads to aggregation. tandfonline.comfrontiersin.org
Following the completion of the peptide chain assembly, the peptide is cleaved from the resin support and all protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). frontiersin.orgmdpi.com The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.orgmdpi.com
| SPPS Parameter | Typical Implementation for Aβ (1-16) Synthesis |
| Chemistry | Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) mdpi.comnih.gov |
| Support Resin | HMBA (4-hydroxymethyl benzamide) resin mdpi.com |
| Coupling Reagents | HBTU/HOBt or DIC/Oxyma |
| Deprotection | Piperidine in DMF |
| Cleavage Cocktail | Trifluoroacetic acid (TFA)-based |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) frontiersin.orgmdpi.com |
Recombinant Expression Strategies for Amyloid beta-Protein (1-16) and its Derivatives
Recombinant expression in bacterial systems, particularly Escherichia coli (E. coli), offers a cost-effective alternative for producing larger quantities of Amyloid beta-Protein (1-16). mdpi.comusm.edu This method is also particularly useful for introducing specific mutations or for isotopic labeling for structural studies. usm.edu
The general strategy involves cloning the DNA sequence encoding Aβ (1-16) into an expression vector, often as a fusion protein to enhance stability and simplify purification. nih.govnih.gov A common approach is to fuse the peptide to a larger, soluble protein partner. nih.gov This fusion construct is then introduced into a suitable E. coli strain, such as BL21(DE3), which is engineered for high-level protein expression. mdpi.comusm.edu
Induction of gene expression leads to the production of the fusion protein, which often accumulates in inclusion bodies within the bacterial cells. nih.gov These inclusion bodies are harvested, and the fusion protein is solubilized using denaturing agents like urea (B33335) or guanidinium (B1211019) chloride. mdpi.comnih.gov
Purification of the fusion protein is typically achieved through affinity chromatography, such as Ni-NTA affinity chromatography if a His-tag is included in the fusion construct. nih.gov Following initial purification, the Aβ (1-16) peptide is cleaved from its fusion partner using a specific protease, such as Factor Xa. nih.gov A final purification step, usually RP-HPLC, is then employed to isolate the pure peptide. nih.gov
| Recombinant Expression Step | Typical Procedure for Aβ (1-16) |
| Host System | Escherichia coli (e.g., BL21(DE3) strain) mdpi.comusm.edu |
| Expression Vector | pET vectors usm.edunih.gov |
| Fusion Tag | Common tags include His-tag for purification nih.gov |
| Purification | Affinity Chromatography (e.g., Ni-NTA), RP-HPLC nih.gov |
| Cleavage | Proteolytic cleavage (e.g., Factor Xa) nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques
Once synthesized, the purity, identity, and structural characteristics of Amyloid beta-Protein (1-16) must be rigorously confirmed. A suite of advanced analytical and spectroscopic techniques is employed for this purpose, with mass spectrometry being a central tool.
Mass Spectrometry-Based Analysis of Amyloid beta-Protein (1-16)
Mass spectrometry (MS) is indispensable for the analysis of peptides, providing precise molecular weight determination and sequence information. For Aβ (1-16), different MS techniques are utilized to probe various aspects of the peptide's properties.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for studying non-covalent interactions and the conformational states of biomolecules. koreascience.krbioexcel.eu In the context of Aβ (1-16), ESI-MS can be used to observe the peptide in its monomeric and oligomeric forms. koreascience.kr
The technique involves introducing a solution of the peptide into the mass spectrometer through a fine capillary at a high voltage. This process generates a fine spray of charged droplets. As the solvent evaporates, charged peptide ions are released into the gas phase. The resulting mass spectrum shows a series of peaks corresponding to multiply charged ions of the peptide. koreascience.kr
ESI-MS is highly sensitive and can provide information about the charge state distribution of the peptide, which can be related to its conformation in solution. bioexcel.eu Furthermore, by preserving non-covalent interactions, ESI-MS can be used to study the binding of metal ions, such as copper (II), to the Aβ (1-16) peptide. nih.gov Collision-induced dissociation (CID) can be coupled with ESI-MS (ESI-MS/MS) to fragment the peptide ions and obtain sequence information, which is crucial for confirming the identity of the synthesized peptide. mdpi.com
| ESI-MS Application | Information Gained for Aβ (1-16) |
| Molecular Weight Determination | Confirms the mass of the synthesized peptide. mdpi.com |
| Conformational Analysis | Charge state distribution provides insights into peptide folding. bioexcel.eu |
| Interaction Studies | Allows for the study of non-covalent complexes with metal ions. nih.gov |
| Sequence Verification | MS/MS fragmentation confirms the amino acid sequence. mdpi.com |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another powerful technique for the analysis of peptides and proteins. researchgate.nettandfonline.com It is particularly useful for the rapid determination of molecular weight and assessment of sample purity. frontiersin.orgnih.gov
In MALDI-TOF MS, the peptide sample is co-crystallized with a matrix material on a target plate. nih.gov A pulsed laser beam is directed at the sample, causing the matrix to absorb energy and desorb, carrying the peptide molecules into the gas phase as singly charged ions. These ions are then accelerated into a time-of-flight analyzer, and their mass-to-charge ratio is determined based on the time it takes for them to reach the detector. oup.com
MALDI-TOF MS is known for its high sensitivity and tolerance to buffers and salts, making it a robust method for analyzing crude and purified peptide samples. frontiersin.orgoup.com It can be used to detect the presence of impurities and by-products from the synthesis process. frontiersin.org Additionally, MALDI-TOF MS can provide information about the aggregation state of Aβ (1-16) by detecting monomeric and, in some cases, dimeric or higher-order oligomeric species. researchgate.net The technique has also been successfully applied to quantify Aβ peptides in complex biological samples like cerebrospinal fluid when combined with immunoprecipitation. oup.com
| MALDI-TOF MS Application | Information Gained for Aβ (1-16) |
| Purity Assessment | Rapidly screens for impurities and synthesis by-products. frontiersin.org |
| Molecular Weight Confirmation | Provides accurate mass determination of the primary peptide. nih.gov |
| Aggregation State Analysis | Can detect monomers, dimers, and other small oligomers. researchgate.net |
| Quantitative Analysis | Used in conjunction with standards for concentration measurement. oup.comresearchgate.net |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Binding Site Determination
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the amino acid sequence and identify post-translational modifications of peptides like Amyloid beta-Protein (1-16). In a typical MS/MS experiment, the peptide is first ionized, often by electrospray ionization (ESI), and the resulting multiply charged ions are selected in the mass spectrometer. These selected ions are then fragmented through collision-induced dissociation (CID). mdpi.comnih.gov
The fragmentation pattern provides a wealth of structural information. The analysis of the resulting fragment ions, such as the b- and y-type ions, allows for the sequencing of the peptide. For Aβ(1-16), this method has been used to identify specific fragment ions, which can indicate the relative stability of different peptide bonds. nih.govkoreascience.kr For instance, the observation of intense y-type fragments like y9 and y15 suggests a lower stability of the peptide bonds at specific residues. mdpi.comnih.gov
Furthermore, MS/MS is instrumental in pinpointing the binding sites of metal ions. When a metal ion is complexed with the peptide, the fragmentation pattern can reveal which amino acid residues are involved in the coordination. mdpi.comkoreascience.kr This is achieved by identifying fragment ions that retain the metal ion. Studies have utilized MS/MS to investigate the binding of copper to Aβ(1-16), with findings suggesting the involvement of histidine residues in the coordination. nih.gov The technique can also be used to study the structure of Aβ(1-16) dimers and how metal ions may inhibit the formation of higher-order oligomers. koreascience.krkoreascience.kr
| Parameter | Observation | Significance | References |
| Fragmentation Pattern | Predominant y-type fragments (y9, y15) observed after collision-induced dissociation. | Indicates reduced stability of peptide bonds at specific residues. | mdpi.comnih.gov |
| Metal Binding Sites | Analysis of metal-containing fragments helps identify amino acid residues coordinating with ions like copper. | Elucidates the specific molecular interactions between Aβ(1-16) and metal ions. | mdpi.comkoreascience.krnih.gov |
| Oligomerization | MS/MS can distinguish between monomeric and dimeric forms and study the effect of metal ions on aggregation. | Provides insights into the early stages of amyloid formation and potential inhibitory mechanisms. | koreascience.krkoreascience.kr |
| Post-Translational Modifications | Can identify and locate modifications like phosphorylation (e.g., at Ser-8). | Crucial for understanding the heterogeneity of Aβ peptides and their pathological implications. | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the three-dimensional structure and dynamics of biomolecules in solution. It provides atomic-level information about the conformation of Amyloid beta-Protein (1-16) and its interactions with other molecules, particularly metal ions. nih.govtum.de
1H NMR for Copper-Amyloid beta-Protein (1-16) Interactions
Proton (¹H) NMR is particularly sensitive to the chemical environment of hydrogen atoms in the peptide. The binding of copper ions (Cu²⁺) to Aβ(1-16) can be readily monitored by ¹H NMR. The paramagnetic nature of Cu²⁺ causes significant broadening and attenuation of NMR signals for residues in close proximity to the binding site. researchgate.netresearchgate.net
Studies have shown that upon addition of Cu²⁺ to a solution of Aβ(1-16), the resonances of the three histidine residues (His6, His13, and His14) are selectively broadened, indicating their direct involvement in copper coordination. researchgate.net In contrast, the resonances of other residues, such as Tyrosine-10 (Tyr10), are less affected, suggesting they are more distant from the primary binding site. researchgate.net This site-specific information is crucial for building accurate models of the copper-Aβ(1-16) complex. researchgate.net ¹³C NMR has also been employed to show site-specific interactions between copper ions and Aβ(1-16). researchgate.net
Paramagnetic NMR Techniques for Metal-Bound Amyloid beta-Protein (1-16)
The paramagnetic properties of certain metal ions, like Cu(II), that cause line broadening in conventional NMR can be exploited using specialized paramagnetic NMR techniques. acs.org These methods are designed to overcome the "blind sphere" effect around the paramagnetic center, allowing for the determination of structural constraints that are otherwise inaccessible. acs.orgacs.org
Paramagnetic Relaxation Enhancement (PRE) is one such technique that provides distance information between the paramagnetic metal ion and the peptide's nuclei. These experiments have been instrumental in determining the molecular structures of the "folded" Cu(II)-coordinated N-terminal region of Aβ. acs.org Such studies have identified two predominant coordination modes for Cu(II) with the Aβ monomer. researchgate.net By combining paramagnetic NMR data with molecular dynamics simulations, detailed structural models of the metal-bound peptide can be generated, offering insights into how metal binding influences the peptide's conformation and aggregation propensity. researchgate.netacs.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used method for investigating the secondary structure of proteins and peptides in solution. jasco-global.comjascoinc.com It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures within a peptide chain, such as α-helices and β-sheets. pnas.orgnih.gov
Conformational Transitions Induced by Environmental Factors
The conformation of Aβ(1-16) is highly sensitive to its environment. nih.gov CD spectroscopy can effectively monitor the conformational transitions that occur in response to changes in factors like solvent composition, pH, and temperature. mdpi.com For instance, in aqueous solution, Aβ(1-16) typically adopts a random coil conformation, characterized by a CD spectrum with a minimum around 197 nm. mdpi.com However, in the presence of membrane-mimicking environments or certain organic solvents like hexafluoroisopropanol, it can transition to a more ordered α-helical structure. encyclopedia.pubmdpi.com This flexibility is a key aspect of its biological and pathological behavior.
Metal-Induced Secondary Structure Changes in Amyloid beta-Protein (1-16)
The binding of metal ions can significantly alter the secondary structure of Aβ(1-16), and these changes can be readily followed by CD spectroscopy. mdpi.com The addition of metal ions such as aluminum (Al³⁺) or zinc (Zn²⁺) can induce a shift from a random coil to a more structured conformation. mdpi.com For example, the interaction with Al³⁺ has been shown to increase the proportion of β-turn populations in Aβ(9-16). mdpi.com Similarly, other studies have demonstrated that metal ions can favor the development of helical secondary structures. mdpi.com The ability of metals to modulate the peptide's conformation is thought to be a critical factor in the aggregation process associated with Alzheimer's disease. mdpi.com
| Condition | Predominant Secondary Structure | Characteristic CD Signal | References |
| Aqueous Buffer | Random Coil | Minimum around 197-205 nm | mdpi.comresearchgate.net |
| Membrane-Mimicking Environment (e.g., SDS micelles) | α-helix | Minima around 208 and 222 nm | mdpi.com |
| Presence of Al³⁺ ions | Increased β-turn and helical content | Changes in the far-UV CD spectrum profile | mdpi.com |
| Presence of Zn²⁺/Cu²⁺ ions | Induces more ordered structures | Shift from random coil to more structured conformations | mdpi.com |
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Insights
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-invasive technique used to determine the secondary structure of peptides and proteins by analyzing their characteristic amide vibrational bands. For Amyloid beta-Protein (1-16), FT-IR provides critical insights into its conformational state, particularly the transition from random coil or α-helical structures to β-sheet conformations, which is a hallmark of amyloid fibrillogenesis.
The amide I band (1600–1700 cm⁻¹), arising primarily from C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure. lew.ro Studies have identified specific frequencies corresponding to different structural elements within Aβ peptides. For instance, peaks in the region of 1623-1637 cm⁻¹ are assigned to β-sheet structures, a peak around 1655 cm⁻¹ is characteristic of α-helical content, and bands at approximately 1685-1698 cm⁻¹ can indicate antiparallel β-sheets or β-turns. lew.ro The analysis of the second-order derivative of the amide I band can resolve overlapping peaks, revealing a more detailed picture of complex secondary structures. lew.ro
Research on Aβ(1-16) and related fragments has demonstrated that upon interaction with metal ions like Cu(II) or Zn(II), significant conformational changes occur. FT-IR difference spectra, which subtract the spectrum of the free peptide from that of the metal-peptide complex, highlight these structural shifts. For example, the interaction with Zn(II) has been shown to induce a conformational change towards a β-sheet structure, as evidenced by an increase in the intensity of the peak around 1630 cm⁻¹. researchgate.net Similarly, studies involving aluminum ion (Al³⁺) binding to modified Aβ(1-16) peptides revealed dramatic changes in the 400–725 cm⁻¹ region, with new high-intensity bands appearing that are indicative of Al-O and Al-N bond formation, confirming the coordination of the metal ion to the peptide. mdpi.com Attenuated Total Reflectance (ATR)-FTIR experiments have also confirmed the presence of β-sheet components in early-stage aggregates of related Aβ fragments. nih.gov
Table 1: Characteristic FT-IR Amide I Frequencies for Aβ(1-16) Secondary Structures
| Secondary Structure | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| β-Sheet | 1623 - 1637 | lew.ro |
| α-Helix | ~1655 | lew.roresearchgate.net |
| β-Turns | ~1685 | lew.ro |
| Antiparallel β-Sheet | 1690 - 1698 | lew.ro |
| Aggregated Strands | 1604 - 1611 | lew.ro |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Coordination Chemistry
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the coordination of metal ions to Aβ(1-16). The N-terminal region of Aβ is rich in potential metal ligands, including the N-terminal amine, three histidine residues (His6, His13, His14), and the tyrosine residue (Tyr10). When a metal ion binds to these residues, it perturbs the electronic environment of the chromophores, leading to changes in the UV-Vis spectrum.
The binding of Cu²⁺ to Aβ(1-16) has been extensively studied using this method. The appearance of a d-d transition band in the visible region (around 500-700 nm) is a clear indicator of Cu²⁺ coordination. The position and intensity of this band provide information about the geometry and nature of the coordinating ligands. UV-Vis spectra have suggested that Cu²⁺ forms a type II square-planar complex with Aβ(1-16), involving three nitrogen donors and one oxygen donor (3N1O). researchgate.netnih.gov The specific nitrogen ligands are believed to be from the imidazole (B134444) side chains of the histidine residues and the N-terminal amino group. nih.gov
UV-Vis titrations, where the spectrum is monitored as a function of added metal or ligand concentration, are used to determine the stoichiometry and binding affinity of these interactions. For example, spectroscopic titrations have been used to characterize the binding of hemin (B1673052) and other metal complexes to Aβ(1-16). nih.gov A variable pH UV-Vis titration of an iron(III) corrole (B1231805) complex (FeL1) with Aβ(1-16) demonstrated clear spectral shifts, allowing for the determination of a dissociation constant (Kd) of approximately 10⁻⁷ M, indicating a strong interaction. researchgate.netrsc.org These studies confirm that the Aβ(1-16) fragment is a primary locus for metal ion interaction, a process that is highly pH-dependent and crucial in the context of metal-induced peptide aggregation and oxidative stress. researchgate.netnih.gov
Table 2: UV-Vis Spectroscopic Findings for Aβ(1-16) Coordination Complexes
| Interacting Ion/Molecule | Key UV-Vis Finding | Deduced Coordination/Binding Feature | Reference |
|---|---|---|---|
| Copper (Cu²⁺) | d-d transition band | Type II square-planar geometry (3N1O) | researchgate.netnih.gov |
| Iron (Fe³⁺) Complex (FeL1) | Spectral shift upon titration | High-affinity binding (Kd ≈ 10⁻⁷ M) | rsc.org |
| Hemin | Spectral changes upon titration | Characterization of binding affinity | nih.gov |
Fluorescence Spectroscopy for Binding Affinity and Conformational Dynamics
Fluorescence spectroscopy offers high sensitivity for investigating the binding events and conformational changes of Aβ(1-16). This technique can utilize either the intrinsic fluorescence of the peptide, primarily from the Tyr10 residue, or the fluorescence of extrinsic probes that bind to the peptide.
The intrinsic fluorescence of Tyr10 is sensitive to its local environment. Changes in its emission spectrum (e.g., shifts in wavelength or changes in intensity) can signal conformational changes or binding events occurring nearby. For instance, the quenching of tyrosine fluorescence upon metal binding can be used to quantify the interaction. Competition studies using fluorescence spectroscopy have been employed to determine the binding affinity of Cu²⁺ to Aβ(1-16), yielding an association constant (Ka) of approximately 10⁷ M⁻¹ at physiological pH. researchgate.netnih.gov Furthermore, engineered Aβ peptides, where the native tyrosine is replaced or other tryptophans are introduced, can serve as sensitive probes. For example, an Aβ(1–16)(Y10W) variant was designed to act as a fluorescent probe to monitor Cu(II) binding strength. nih.gov
Extrinsic fluorescent probes, such as Thioflavin T (ThT), are widely used to monitor the aggregation process. ThT exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils, making it an excellent tool for tracking fibrillogenesis in real-time. umsl.edu Other custom-designed fluorescent probes, such as dansylated peptides, have been used to detect fine differences in the metal-binding properties of Aβ(1-16) and its variants. rsc.org These fluorescence-based assays are indispensable for quantifying the affinity of various molecules and ions to Aβ(1-16) and for studying the dynamics of its assembly into larger aggregates.
Table 3: Binding Affinities for Aβ(1-16) Determined by Fluorescence Spectroscopy
| Ligand | Method | Binding Constant | Reference |
|---|---|---|---|
| Copper (Cu²⁺) | Fluorescence Competition Assay | Kₐ ≈ 10⁷ M⁻¹ | researchgate.netnih.gov |
| Iron (Fe³⁺) Complex (FeL1) | UV-Vis Titration (related) | Kₑ ≈ 10⁻⁷ M | rsc.org |
| Aβ(1-16)(Y10W) Probe | Intrinsic Tryptophan Fluorescence | Used to measure Cu(II) binding | nih.gov |
Surface Plasmon Resonance (SPR) for Interaction Kinetics
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions. nih.gov In the study of Aβ(1-16), SPR is employed to characterize its interactions with a wide range of partners, including itself (self-association), metal ions, small molecule inhibitors, and antibodies. researchgate.netmdpi.com
In a typical SPR experiment, one molecule (the ligand, e.g., Aβ(1-16) or an antibody) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., a binding partner) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. By monitoring this signal over time, one can derive the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then calculated as the ratio kₑ/kₐ.
SPR has been instrumental in mapping the binding sites of antibodies to the Aβ peptide. For example, the epitope for the antibody IgG4.1 was mapped to the N-terminal 2-10 region of Aβ by testing the binding of various Aβ fragments, including Aβ(1-15). nih.gov The technique has also been used to quantify the interaction between Aβ(1-16) and other proteins. A study measuring the binding of Ubiquitin (Ub) to immobilized Aβ fragments found a Kₑ of 3.4 x 10⁻⁴ M for the Ub/Aβ(1-16) interaction, which was comparable to the affinity for the full-length peptide. rsc.org These kinetic data are vital for understanding the mechanisms by which different molecules modulate the aggregation and clearance of Aβ.
Table 4: Interaction Kinetics for Aβ(1-16) and Related Fragments by SPR
| Immobilized Ligand | Analyte | Affinity (Kₑ) / Rate Constants | Reference |
|---|---|---|---|
| Aβ(1-16) | Ubiquitin (Ub) | 3.4 x 10⁻⁴ M | rsc.org |
| Antibody (IgG4.1) | Aβ(1-15) | Specific binding observed (epitope mapping) | nih.gov |
| Aβ(1-42) | Coralyne (inhibitor) | 11.6 μM | researchgate.net |
Microscopic Techniques for Morphological Assessment of Aggregates Involving Amyloid beta-Protein (1-16)
Visualizing the morphology of peptide aggregates is essential for understanding the process of fibril formation. High-resolution microscopic techniques provide direct evidence of the size, shape, and structure of the various species formed during the aggregation of Aβ(1-16), from small oligomers to mature fibrils.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a premier tool for imaging the morphology of Aβ aggregates at the nanoscale, capable of operating in both air and physiological liquid environments. frontiersin.org This technique provides three-dimensional topographical images of surfaces with very high resolution.
AFM studies have revealed that the aggregation pathway of Aβ is complex, involving a variety of intermediate structures. Depending on the conditions, Aβ(1-16) can exist as monomers (observed as particles ~0.5-1 nm in height), small globular oligomers (2-4 nm in height), protofibrils, and mature fibrils. nih.gov In situ AFM allows for the direct observation of the aggregation process over time. pnas.org Studies have shown that the native Aβ(1-16) peptide has a low tendency to aggregate on its own, often forming a smooth, non-fibrillar film on substrates like mica. mdpi.com However, its aggregation can be induced by interactions with hydrophobic surfaces or metal ions. For example, on a hydrophobic graphite (B72142) surface, Aβ peptides can self-assemble into ordered β-sheets. pnas.org The presence of aluminum ions was shown to induce the formation of longer and thicker fibrils from a modified, more hydrophobic version of Aβ(1-16). mdpi.com
Table 5: Morphological Features of Aβ(1-16) Aggregates Observed by AFM
| Aβ(1-16) Species | Condition | Observed Morphology | Dimensions | Reference |
|---|---|---|---|---|
| Monomers | Low concentration solution | Smallest particles imaged | ~0.5 - 1 nm height | nih.gov |
| Oligomers | Early aggregation stage | Small globular structures | ~2 - 4 nm height | nih.gov |
| Aggregates | Presence of Aluminum (Al³⁺) | Longer and thicker fibrils | Not specified | mdpi.com |
| Free Peptide | On hydrophilic mica | Smooth film, no fibrils | Not applicable | mdpi.com |
| Aggregates | On hydrophobic graphite | Ordered β-sheets | Not specified | pnas.org |
Scanning Electron Microscopy (SEM)
SEM has been used to complement AFM and other spectroscopic data. In a study of modified Aβ(1-16) peptides, SEM images revealed that the peptides formed aggregates characterized by short, intertwined, and rigid fibrils. mdpi.com The addition of aluminum ions caused these fibrils to become more ordered, longer, and in some cases, thicker, demonstrating a direct morphological effect of the metal ion on the aggregation process. mdpi.com The correlation between morphology observed by SEM and structural data from spectroscopy is crucial for building a comprehensive model of how factors like metal ions influence the pathway of amyloid fibril assembly. nih.gov
Spectroscopic Ellipsometry and Quartz Crystal Microbalance (QCM) for Surface Interactions
The study of how Amyloid beta-Protein (1-16) (Aβ(1-16)) interacts with surfaces, particularly biological membranes, is crucial for understanding its role in physiological and pathological processes. Spectroscopic Ellipsometry (SE) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) are two powerful, label-free, and surface-sensitive techniques that provide real-time insights into these interactions. monash.edubiolinscientific.com They allow for the quantitative analysis of the adsorption, binding kinetics, and conformational changes of Aβ(1-16) on various surfaces. bilkent.edu.trnih.gov
Spectroscopic Ellipsometry (SE)
SE is an optical technique that measures the change in polarization of light upon reflection from a surface. jawoollam.com This change, quantified by the parameters Psi (Ψ) and Delta (Δ), is highly sensitive to the thickness and optical properties (refractive index) of thin films on the surface. jawoollam.com In the context of Aβ(1-16) research, SE, particularly in the Total Internal Reflection Ellipsometry (TIRE) mode, has been used to study its interaction with model lipid bilayers and for the development of biosensors. nih.govplos.org
A notable application of TIRE was in the detection of Aβ(1-16) through a direct immunoassay. nih.gov In this setup, monoclonal antibodies specific to Aβ(1-16) (DE2 antibodies) were immobilized on a gold surface. The binding of Aβ(1-16) to these antibodies caused a change in the ellipsometric parameters, allowing for its detection at concentrations as low as 0.05 ng/ml. nih.gov The dynamic measurements also enabled the calculation of the affinity constant for the interaction. nih.gov
Key Findings from Spectroscopic Ellipsometry Studies:
| Parameter Measured | Finding | Reference |
| Detection Limit | Aβ(1-16) was detectable down to 0.05 ng/ml using a TIRE-based immunoassay. | nih.gov |
| Affinity Constant (KD) | The dissociation constant for the interaction between Aβ(1-16) and immobilized DE2 monoclonal antibodies was determined to be 1.46 x 10-8 mol/l. | nih.gov |
| Specificity | The immune reaction between DE2 monoclonal antibodies and Aβ(1-16) was shown to be highly specific. | nih.gov |
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a mass-sensitive technique that measures changes in the resonance frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. monash.edubiolinscientific.com A decrease in frequency corresponds to an increase in mass on the sensor surface, while the dissipation provides information about the viscoelastic properties (e.g., rigidity or softness) of the adsorbed layer. nih.govresearchgate.net This dual-parameter measurement makes QCM-D particularly well-suited for studying the interaction of peptides like Aβ(1-16) with lipid membranes, as it can distinguish between simple binding and events that cause structural changes in the membrane, such as insertion or disruption. mdpi.comresearchgate.netnanoscience.com
QCM-D has been instrumental in characterizing the binding kinetics and membrane-disrupting potential of amyloid peptides. bilkent.edu.trfrontiersin.org For instance, studies have used QCM-D to monitor the formation of supported lipid bilayers (SLBs) and then introduced Aβ peptides to observe their effects. mdpi.comnanoscience.com The changes in frequency and dissipation reveal the extent of peptide binding and whether the interaction leads to a more rigid or a softer, more dissipated layer, which can be indicative of membrane damage. monash.edu
In a study aimed at developing a diagnostic method, QCM was used in conjunction with TIRE. nih.gov While TIRE was used to detect Aβ(1-16), QCM measurements were employed to quantify the amount of a larger protein containing the Aβ(1-16) domain, the Amyloid Precursor Protein (APP770), binding to the same DE2 antibodies. nih.govsensorsportal.com This combined approach allowed for the evaluation of unknown concentrations of APP770 in complex biological media. nih.gov
Illustrative Data from QCM-D Analysis of Peptide-Membrane Interactions:
The following table demonstrates the type of data obtained from QCM-D experiments, illustrating how changes in frequency (Δf) and dissipation (ΔD) can be interpreted. Note that this is a generalized representation.
| Interaction Phase | Change in Frequency (Δf) | Change in Dissipation (ΔD) | Interpretation |
| Baseline | Stable | Stable | Bare sensor surface in buffer. researchgate.net |
| Vesicle Adsorption | Negative shift | Positive shift | Vesicles adsorb to the sensor surface, increasing mass and forming a viscoelastic layer. biolinscientific.com |
| Vesicle Rupture/Bilayer Formation | Positive shift | Negative shift | Vesicles rupture and fuse to form a more rigid, planar lipid bilayer, releasing trapped water and decreasing dissipation. biolinscientific.com |
| Aβ(1-16) Binding | Negative shift | Positive shift | The peptide binds to the lipid bilayer, increasing the mass and often creating a less rigid, more dissipative layer. monash.edu |
| Membrane Disruption | Positive shift | Negative shift | If the peptide disrupts the membrane, mass may be lost from the sensor, leading to an increase in frequency and a decrease in dissipation as the layer becomes less structured. monash.edu |
By combining the high sensitivity of SE for thickness and optical properties with the mass and viscoelastic information from QCM-D, researchers can build a comprehensive picture of the surface interactions of Aβ(1-16). These methodological approaches are critical for elucidating the mechanisms of amyloid-membrane interactions and for the development of novel diagnostic and therapeutic strategies.
Structural and Conformational Dynamics of Amyloid Beta Protein 1 16
Solution-State Conformation and Conformational Ensemble of Amyloid beta-Protein (1-16)
In aqueous solutions, the Aβ(1-16) fragment is largely unstructured, existing as a random coil with some propensity for collapsed coil structures. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy studies reveal that free Aβ(1-16) exists as an ensemble of distinct conformational species that are in rapid exchange with one another. nih.gov This dynamic nature is characterized by sharp signals in NMR spectra, typical of small, monomeric peptides. nih.gov
The binding of metal ions, particularly zinc (Zn²⁺), significantly influences the conformation of Aβ(1-16). nih.govnih.gov Upon the addition of Zn²⁺, the NMR signals broaden, indicating the formation of a complex and an exchange between different conformations of the Aβ(1-16)/Zn²⁺ complex. nih.gov It has been demonstrated that human Aβ(1-16) interacts with zinc ions with a 1:1 stoichiometry. nih.gov The metal-binding domain is considered to be within residues 1-16. nih.govmedchemexpress.com
The conformation of Aβ(1-16) is crucial for its role in the aggregation of the full-length Aβ peptide. The structure of the human Aβ(1-16)-zinc complex allows its C-terminal tail to adopt an orientation that facilitates oligomerization into ordered amyloid aggregates. nih.gov In contrast, the rat Aβ(1-16) dimer, when complexed with zinc, orients its C-tails in opposite directions, which hinders further assembly into oligomers. nih.govmedchemexpress.com This structural difference may contribute to the resistance of rats to Alzheimer's disease. nih.govmedchemexpress.com
| Condition | Predominant Conformation | Key Structural Features | Techniques Used for Characterization |
|---|---|---|---|
| Aqueous Solution (Free Peptide) | Random Coil / Collapsed Coil nih.gov | Ensemble of rapidly interconverting conformers nih.gov | NMR Spectroscopy nih.gov |
| Aqueous Solution (+ Zn²⁺) | Complexed, various conformations nih.gov | Broadened NMR signals indicating conformational exchange nih.gov | NMR Spectroscopy, Isothermal Titration Calorimetry nih.gov |
| Aqueous SDS Micelles | Unstructured (residues 1-14) nih.gov | Polar residues likely solvated by water nih.gov | NMR Spectroscopy nih.gov |
Role of Specific Amino Acid Residues in Amyloid beta-Protein (1-16) Conformation
Specific amino acid residues within the Aβ(1-16) sequence are critical for its conformational dynamics and metal-binding properties. The histidine residues at positions 6, 13, and 14 are particularly important. medchemexpress.comnih.gov These three histidines are involved in the coordination of copper (Cu²⁺) and zinc (Zn²⁺) ions. medchemexpress.comacs.org
The fragment EVHH (residues 11-14) in human Aβ is a primary metal-binding site. nih.gov The presence of His-13 in human Aβ, which is absent in the corresponding rat sequence (EVRH), is thought to be a key factor in monomer cross-linking and subsequent aggregation. nih.gov Studies have identified His-6, His-13, and His-14, along with the carboxylate group of Glu-11, as the ligands that tetrahedrally coordinate a Zn²⁺ ion. nih.gov The interplay between these histidine residues governs the zinc-induced oligomerization of Aβ. nih.gov
pH-Dependent Conformational Behavior of Amyloid beta-Protein (1-16)
The conformation of Aβ(1-16) is sensitive to changes in pH, which affects the protonation state of its ionizable residues. nih.govcase.edu The pKa values of the histidine side chains (His-6, His-13, and His-14) in monomeric Aβ have been determined to be around 6.7. nih.gov As the pH decreases from physiological levels (around 7.4) towards the isoelectric point (pI) of Aβ (approximately 5.3), the peptide becomes more neutrally charged, which can increase its self-association. nih.gov
Lowering the pH from 8 to 6 leads to the protonation of the histidine residues. nih.gov This change in charge has a profound impact on the primary nucleation of Aβ aggregation, while secondary nucleation and elongation rates are less affected. nih.gov At acidic pH, Aβ peptides can refold into an extended β-strand fibril conformation, which promotes their macroscopic assembly. acs.org This is driven by the protonation of the glutamic acid side chain, which reduces hydrogen bonds with water and within the peptide itself. acs.org
Molecular dynamics simulations have shown that the folding landscape of Aβ is strongly modulated by pH, with a pH of around 6 being favorable for hydrophobically driven aggregation. pnas.org At this pH, the central hydrophobic cluster becomes more exposed. pnas.org
| pH Range | Protonation State of Histidines | Conformational Effect | Impact on Aggregation |
|---|---|---|---|
| 8.0 - 7.0 | Deprotonated | Higher net negative charge, increased solubility nih.gov | Slower primary nucleation nih.gov |
| 7.0 - 6.0 | Protonating (pKa ~6.7) nih.gov | More neutral charge, increased exposure of hydrophobic regions pnas.orgnih.gov | Accelerated primary nucleation nih.gov |
| Acidic (e.g., pH 3) | Protonated | Refolding into extended β-strand conformation acs.org | Promotes macroscopic assembly acs.org |
Impact of Post-Translational Modifications on Amyloid beta-Protein (1-16) Structure
Post-translational modifications (PTMs) within the Aβ(1-16) region can significantly alter its structure and dynamics. nsf.govnih.gov The majority of PTMs occur in this flexible N-terminal domain and are thought to influence aggregation. nih.gov
Phosphorylation is a key PTM that affects Aβ. Phosphorylation of serine-8 (pS8) has been shown to promote the formation of toxic aggregates. nih.gov This modification stabilizes the β-sheet conformation of Aβ and increases the formation of oligomeric aggregates that can act as nuclei for fibrillization. nih.gov NMR studies have revealed that the pS8 modification leads to a more rigid structure at the G9 site. nsf.govnih.gov Conversely, another study suggested that pS8-Aβ may reverse some disease-associated properties by altering its zinc-induced oligomerization. frontiersin.org
Another significant PTM is the isomerization of aspartate-7 (iso-Asp7). In vitro aging of Aβ(1-16) can lead to the formation of this isomer, which causes a local conformational change in the His6-Ser8 region. nih.gov Despite this change, the peptide retains its ability to bind zinc, with the iso-Asp7 residue participating in the coordination. nih.gov
Computational Modeling and Molecular Dynamics Simulations of Amyloid beta-Protein (1-16) Conformations
Computational modeling and molecular dynamics (MD) simulations have provided valuable insights into the conformational dynamics of Aβ(1-16) and related fragments. mdpi.comfrontiersin.org These methods allow for the exploration of conformational ensembles and the transitions between different structural states that are often difficult to capture experimentally. mdpi.com
MD simulations have been used to study the stability of various β-sheet organizations in Aβ fragments. pnas.org For the Aβ(16-22) fragment, simulations indicated that an antiparallel β-sheet orientation is the most stable form. pnas.org Simulations of Aβ(1-16) have also been employed to investigate the coordination of metal ions, such as Cu⁺. acs.org These studies have highlighted the importance of the His13-Cu-His14 coordination, which is stabilized by interactions within the full 1-16 peptide. acs.org
Metal Ion Interactions with Amyloid Beta Protein 1 16
Copper (Cu2+) Binding to Amyloid beta-Protein (1-16)
The binding of copper ions (Cu2+) to the amyloid beta-protein (1-16) fragment is a complex process influenced by pH and results in significant structural and chemical changes to the peptide. nih.govresearchgate.net This interaction has been extensively studied using a variety of spectroscopic techniques to elucidate the coordination environment, binding affinity, and the functional consequences of the Aβ(1-16)-Cu2+ complex.
Identification of Cu2+ Coordination Sites and Ligands (His6, His13, His14, Tyr10)
The primary coordination sites for Cu2+ within the Aβ(1-16) sequence involve the imidazole (B134444) rings of the three histidine residues at positions 6, 13, and 14. nih.govmedchemexpress.com These histidine residues are considered the minimal amino acid sequence required for the characteristic copper coordination. medchemexpress.comglpbio.com In addition to the histidines, the phenolic side chain of tyrosine at position 10 (Tyr10) has also been implicated in the coordination of Cu2+. nih.gov Evidence from 1H NMR and UV-visible absorption spectra supports the involvement of His6, His13, His14, and Tyr10 in forming the copper-binding pocket. nih.gov The N-terminal amine group also plays a crucial role as an anchoring ligand for Cu2+. rsc.org At physiological pH, two primary coordination modes for Cu2+ have been proposed. Mode I involves the N-terminal amine, the carbonyl backbone of Asp1, His6, and either His13 or His14. escholarship.org Mode II includes the N-terminal amine, a deprotonated amide from Ala2, and a histidine residue from the trio of His6, His13, and His14. escholarship.org
Stoichiometry and Affinity of Cu2+ Binding to Amyloid beta-Protein (1-16)
The binding of Cu2+ to Aβ(1-16) typically occurs with a 1:1 stoichiometry. researchgate.net The affinity of this interaction is pH-dependent. researchgate.net Fluorescence spectroscopy competition studies have estimated the association constant (Ka) to be approximately 10^7 M⁻¹ at pH 7.8. nih.govresearchgate.net However, reported affinity values for Cu2+ binding to Aβ fragments can vary widely, ranging from approximately 10^5 to 10^9 M⁻¹, depending on the specific peptide length and experimental conditions. researchgate.net
Structural Reorganization Upon Cu2+ Chelation in Amyloid beta-Protein (1-16)
The chelation of Cu2+ induces a significant structural transition in the Aβ(1-16) peptide. nih.govscite.ai Circular dichroism studies have revealed that in the absence of copper, Aβ(1-16) predominantly exists in a random-coil or a polyproline type II (PPII) helix conformation. ucla.edu Upon the addition of Cu2+, the peptide undergoes a conformational change, leading to a partial β-sheet structure. ucla.edu This structural reorganization is thought to be driven not only by the direct coordination of the metal ion but also by the displacement of water molecules from the peptide backbone, a process that is entropically favorable. ucla.edu The resulting Cu2+-Aβ(1-16) complex is believed to adopt a type II square-planar coordination geometry. nih.gov
Role of Amyloid beta-Protein (1-16)-Cu2+ Complex in Reactive Oxygen Species (ROS) Generation Mechanisms
The Aβ(1-16)-Cu2+ complex is redox-active and has been implicated in the catalytic generation of reactive oxygen species (ROS), which contributes to the oxidative stress observed in Alzheimer's disease. plos.orgresearchgate.net The binding of copper to Aβ renders the peptide capable of participating in redox cycling. plos.org In the presence of biological reducing agents such as ascorbate, the Cu2+ in the complex can be reduced to Cu+. This reduced copper can then react with molecular oxygen to produce superoxide (B77818) radicals, which can further lead to the formation of hydrogen peroxide and highly reactive hydroxyl radicals via Fenton-like reactions. researchgate.netbiorxiv.org The histidine residues coordinated to the copper ion are themselves targets of this oxidation. medchemexpress.comglpbio.com
Zinc (Zn2+) Binding to Amyloid beta-Protein (1-16)
Zinc (Zn2+) is another crucial metal ion that interacts with the Aβ(1-16) domain, playing a significant role in the aggregation of the Aβ peptide. nih.gov The metal-binding domain for zinc is generally considered to be within the Aβ(1-16) region. nih.govmedchemexpress.com Studies using various biophysical techniques have aimed to characterize the coordination, affinity, and structural impact of zinc binding to this peptide fragment.
The primary ligands for Zn2+ in Aβ(1-16) are the three histidine residues (His6, His13, and His14) and the glutamate (B1630785) at position 11 (Glu11). nih.govacs.org NMR studies have shown that in the Zn2+-Aβ(1-16) complex, the zinc ion is tetrahedrally coordinated to the Nδ1 atom of His6, the Nε2 atom of His13, the Nδ1 atom of His14, and an oxygen atom from the carboxylate group of Glu11. nih.gov Some studies have also proposed the involvement of the aspartate at position 1 (Asp1) as a fourth ligand instead of Glu11, particularly at higher pH. nih.gov However, the coordination involving His6, His13, His14, and Glu11 is a widely supported model. nih.govrcsb.org The Tyr10 residue has been excluded as a direct ligand for Zn2+. nih.gov
The binding of Zn2+ to Aβ(1-16) has been characterized by an apparent dissociation constant (Kd) in the range of 10⁻⁴ M. nih.gov Isothermal titration calorimetry (ITC) experiments have shown that the interaction is enthalpy-driven. nih.gov The stoichiometry of Zn2+ binding can be complex, with some studies indicating the formation of dimers via a zinc ion bridge, particularly in shorter Aβ fragments. nih.gov
Upon binding Zn2+, the Aβ(1-16) peptide, which is predominantly a random coil in its unbound state, remains largely flexible and dynamic. nih.gov Unlike the significant conformational shift to a β-sheet structure induced by Cu2+, the structural changes upon Zn2+ binding are more subtle, with the peptide maintaining a high degree of flexibility. nih.gov
Interactive Data Table: Metal Ion Interactions with Aβ(1-16)
| Metal Ion | Key Ligands | Coordination Geometry | Binding Affinity (Ka) | Structural Impact |
| Copper (Cu2+) | His6, His13, His14, Tyr10, N-terminus | Square-planar | ~10^7 M⁻¹ | Random coil to β-sheet transition |
| Zinc (Zn2+) | His6, His13, His14, Glu11 | Tetrahedral | ~10^4 M⁻¹ (Kd) | Remains largely flexible/random coil |
Stoichiometry and Affinity of Zn2+ Binding to Amyloid beta-Protein (1-16)
Aluminum (Al3+) Binding to Amyloid beta-Protein (1-16)
Aluminum is a neurotoxic metal, and its potential role in the pathology of Alzheimer's disease has been a subject of investigation. nih.gov
Studies have shown that Al3+ ions can bind to the Amyloid beta-Protein (1-16) fragment. nih.govnih.gov While the precise coordination sphere is still under investigation, evidence suggests the involvement of charged residues such as aspartic acid and glutamic acid. nih.gov Molecular simulations have pointed to the side chains of Glu3, Asp7, and Glu11, as well as backbone oxygen atoms, as potential binding sites for Al3+. researchgate.net
The binding of aluminum induces conformational changes in the peptide, promoting a shift towards a β-sheet structure. researchgate.net This alteration in the secondary structure can lead to the formation of solvent-exposed hydrophobic clusters, which may act as intermediates for aggregation. researchgate.net Atomic force microscopy has revealed dramatic changes in the morphology of the peptide upon Al3+ binding, including the formation of fibrillar aggregates. nih.govnih.gov
To investigate the role of specific residues in Al3+ binding, studies have utilized modified Amyloid beta-Protein (1-16) analogues where the histidine residues (His6, His13, and His14) were replaced with other amino acids like alanine (B10760859) or serine. nih.govmdpi.com Interestingly, these substitutions did not abolish Al3+ binding, suggesting that histidine residues may not be the primary ligands for aluminum, in contrast to their crucial role in Zn2+ coordination. nih.govmdpi.com In fact, some studies suggest that non-histidine residues are primarily involved in aluminum binding. nih.gov The substitution of histidines with serine, which introduces additional hydroxyl groups, was hypothesized to potentially enhance aluminum binding. nih.gov The alanine-rich peptide analogue, being more hydrophobic, showed a tendency to form fibrils even without the addition of aluminum. nih.gov
Al3+ Coordination and Resulting Conformational Alterations
Manganese (Mn2+) Binding to Amyloid beta-Protein (1-16)
The interaction of manganese with the amyloid-beta peptide is less characterized than that of zinc or copper, but evidence suggests that Mn2+ can also bind to the N-terminal region of the peptide. nih.gov
NMR spectroscopy has been used to demonstrate that Mn2+ ions bind to the N-terminal part of the Aβ(1-40) peptide, with a weak binding affinity in the milli- to micromolar range. nih.gov Interactions have been suggested for residues D1 and H13. The binding of Mn2+ to a smaller fragment, Aβ(13-23), was also studied, with results indicating that the manganese-binding center is associated with the aspartate residue in that segment. researchgate.net While the binding is considered weak, it points to the complex metal chemistry associated with the amyloid-beta peptide. The weak nature of this interaction may not have a significant effect on the aggregation of the peptide into amyloid fibrils. nih.gov
Characterization of Mn2+ Binding Affinity and Sites
Manganese (Mn2+) ions have been shown to interact with the Aβ(1-16) fragment, inducing structural changes within the peptide. Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing these interactions. By titrating the Aβ peptide with MnCl2 and observing the resulting changes in the NMR spectra, researchers can identify the specific amino acid residues involved in binding. researchgate.net
The binding of Mn2+ to Aβ(1-16) is a dynamic process that can be monitored through line-broadening effects in 1D and 2D NMR spectra. The reduction in the intensity of specific proton signals upon the addition of Mn2+ indicates their proximity to the paramagnetic metal ion, thereby pinpointing the binding sites. researchgate.net While detailed thermodynamic and kinetic parameters for Mn2+ binding to Aβ(1-16) are still under investigation, the available data suggests a specific interaction that alters the peptide's conformation.
Table 1: Investigated Metal Ion Interactions with Aβ Peptides
| Metal Ion | Aβ Fragment(s) Studied | Key Findings on Binding Sites and Affinity | References |
|---|---|---|---|
| Mn2+ | Aβ(13-23) | Binding associated with the aspartate residue. | researchgate.net |
| Cu2+ | Aβ(1-16), Aβ(1-28), Aβ(1-42) | High-affinity binding involving His6, His13, His14, and sometimes Asp1 and Ala2. Affinity constant (Ka) in the range of 10^7 M^-1. | nih.govresearchgate.netnih.govrsc.org |
| Zn2+ | Aβ(1-16), Aβ(1-28), Aβ(1-42) | Preferential binding in the 8-16 region, involving His13 and His14. | nih.govmdpi.com |
| Al3+ | Aβ(1-16), Aβ(9-16) | Binding capacity demonstrated, with dramatic changes in peptide morphology upon interaction. | mdpi.com |
| Ag(I) | Aβ | Binds to the N-terminal region, similar to divalent ions. | nih.gov |
Influence of Metal Binding on Amyloid beta-Protein (1-16) Self-Assembly and Interaction with Other Aβ Fragments
The interaction of metal ions with Aβ(1-16) significantly modulates the peptide's self-assembly process. This modulation can either promote or inhibit aggregation, depending on the specific metal ion and its concentration. nih.govresearchgate.net These interactions are crucial as they can influence the formation of neurotoxic oligomeric species. nih.gov
Modulation of Aggregation Pathways by Metal Ions
Metal ions can steer the aggregation of Aβ(1-16) down different pathways. For instance, ions like copper and zinc have been shown to influence the aggregation behavior of the full-length Aβ peptide, with the N-terminal 1-16 domain being the primary binding region. nih.gov The binding of these metals can alter the charge and structure of the peptide, which in turn affects the kinetics of aggregation, particularly the nucleation phase. researchgate.net
Sub-stoichiometric concentrations of metal ions such as Ag(I), Cu(II), and Zn(II) can attenuate the self-assembly process. This is achieved by binding to monomeric Aβ peptides and effectively removing them from the pool of available building blocks for fibril formation. This interference primarily retards the elongation of fibril ends, while having a lesser effect on primary and secondary nucleation processes. Conversely, at higher concentrations, some metal ions can promote the formation of amorphous aggregates rather than ordered fibrils. researchgate.net
Formation of Aggregation-Inert Complexes
A key mechanism by which metal ions modulate Aβ aggregation is through the formation of aggregation-inert complexes. nih.govnih.gov When metal ions bind to the N-terminal region of Aβ monomers, they can induce a conformational change, leading to a partially compact and dynamic complex. nih.gov This metal-bound state appears to be incapable of participating in the aggregation process, thereby effectively reducing the concentration of aggregation-prone monomers. nih.govnih.gov
Table 2: Effects of Metal Ion Binding on Aβ(1-16) Aggregation
| Metal Ion | Effect on Aggregation | Mechanism | References |
|---|---|---|---|
| Cu2+, Zn2+ | Can accelerate or reduce aggregation depending on concentration. | Influences aggregation behavior by binding to the N-terminus. At high concentrations, can promote amorphous aggregates. | nih.govresearchgate.net |
| Ag(I), Cu(II), Hg(II), Zn(II) | Attenuates self-assembly at sub-stoichiometric concentrations. | Forms an aggregation-inert metal:Aβ complex, removing monomers from the fibril formation pool. | |
| General Metal Ions | Delays self-assembly by forming aggregation-inert complexes. | The metal-bound state is incapable of aggregation, reducing the available pool of monomers for fibril incorporation. | nih.gov |
Compound Names Mentioned:
Amyloid beta-Protein (1-16)
Manganese (Mn2+)
Copper (Cu2+)
Zinc (Zn2+)
Aluminum (Al3+)
Silver (Ag(I))
Mercury (Hg(II))
MnCl2 (Manganese chloride)
Interactions of Amyloid Beta Protein 1 16 with Other Biomolecules and Interfaces
Interaction with Nucleic Acids (DNA, RNA)
Amyloid beta-Protein (1-16) has been shown to interact directly with DNA, leading to significant structural modifications.
Research has demonstrated that Amyloid beta-Protein (1-16) can induce conformational changes in DNA. Specifically, its interaction with supercoiled DNA (scDNA) has been found to cause the formation of an altered B-form of DNA. frontiersin.org Further investigation into its effect on trinucleotide repeat sequences, which are linked to various neurological disorders, shows that Aβ(1-16) can cause alterations in CAG/CTG sequences, changing them from a standard B-DNA conformation to an altered B-conformation. conicet.gov.ar This process involves a decrease in the right-handedness of the DNA helix and affects base stacking. conicet.gov.ar These findings suggest that the interaction between Aβ(1-16) and DNA can disturb the secondary structure and stability of the genetic material. conicet.gov.ar
Molecular docking studies have provided insight into the specific interactions between Aβ(1-16) and DNA. These studies reveal that the peptide binds to DNA sequences through the formation of hydrogen bonds. conicet.gov.arnih.gov The interaction is not random; specific amino acid residues within the Aβ(1-16) sequence, namely Histidine-6 (HIS6), Aspartic Acid-7 (ASP7), Histidine-13 (HIS13), and Lysine-16 (LYS16), have been identified as forming hydrogen bonds with the nitrogenous bases of DNA, including adenine, guanine, and cytosine. conicet.gov.arnih.gov The formation of multiple hydrogen bonds confirms a strong interaction and a high binding affinity between the Aβ(1-16) peptide and DNA. conicet.gov.ar
| Aβ(1-16) Residue | Interacting DNA Base | Interaction Type | Reference |
|---|---|---|---|
| HIS6 | Guanine, Cytosine, Thymine | Hydrogen Bond | nih.gov |
| ASP7 | Guanine, Cytosine, Thymine | Hydrogen Bond | nih.gov |
| HIS13 | Guanine, Cytosine, Thymine | Hydrogen Bond | nih.gov |
| LYS16 | Guanine, Cytosine, Thymine | Hydrogen Bond | nih.gov |
| Multiple | Adenine, Guanine, Cytosine | Hydrogen Bond | conicet.gov.ar |
Amyloid beta-Protein (1-16)-Induced Conformational Changes in Trinucleotide Repeats
Interaction with Membrane Models and Surfaces
The behavior of Aβ(1-16) at interfaces, particularly air-water and lipid monolayer surfaces, has been a subject of detailed investigation, revealing its high surface activity.
Studies combining second harmonic generation (SHG) spectroscopy and Brewster angle microscopy (BAM) have shown that Aβ(1-16) exhibits a strong tendency to adsorb and aggregate at the air-water interface. osti.govacs.org This process occurs over two distinct time scales. acs.orgacs.org A rapid initial phase, occurring over minutes, involves the adsorption of the peptide to the surface. acs.orgacs.org This is followed by a much slower process, taking hours, which reflects the rearrangement and subsequent aggregation of the peptide into domains at the interface. acs.orgacs.org These aggregates are not fibrils but rather distinct domains that may facilitate the aggregation of other amyloid fragments. acs.org
The interaction of Aβ(1-16) with the air-water interface is highly dependent on pH. osti.govacs.org Experimental measurements and molecular dynamics simulations have shown that the peptide has the largest surface affinity at a neutral pH of 7. osti.govacs.orgacs.org Significant adsorption occurs at pH 7.4 and pH 3, with a measured Gibbs free energy of surface adsorption of -10.3 kcal/mol. osti.govacs.orgacs.org However, at alkaline pH levels of 10-11, no surface adsorption is observed. osti.govacs.orgacs.org This pH-dependent behavior is linked to the protonation state of the three histidine residues (His6, His13, His14) in the peptide sequence. researchgate.net At neutral or acidic pH, the protonated state of these residues facilitates surface interaction, whereas at alkaline pH, their neutral state prevents it. osti.govacs.org
| pH Level | Surface Adsorption Behavior | Gibbs Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| 3 | Adsorption observed | -10.3 | osti.govacs.orgacs.org |
| 7 | Largest surface affinity | Not specified | osti.govacs.orgacs.org |
| 7.4 | Adsorption observed | -10.3 | osti.govacs.orgacs.org |
| 10-11 | No adsorption observed | Not applicable | osti.govacs.orgacs.org |
The interaction of amyloid peptides with lipid membranes can modulate the physicochemical properties of the membrane, including local lipid packing. While specific studies on the Aβ(1-16) fragment are limited, research on other Aβ fragments provides strong evidence for this phenomenon. For instance, studies using Langmuir troughs have shown that various Aβ conformers spontaneously interact with anionic lipid monolayers. acs.org This interaction can lead to a significant disruption of lipid packing. acs.org For example, the association of Aβ monomers with a DMPG lipid monolayer resulted in a 50% decrease in the amount of ordered lipids and a reduction in lipid tail thickness. acs.org
pH Dependence of Surface Behavior
Interaction with Amyloid Precursor Protein (APP) and its Fragments
The Amyloid beta-Protein (1-16) (Aβ(1-16)) is a critical fragment derived from the larger Amyloid Precursor Protein (APP), a transmembrane protein concentrated in the synapses of neurons. wikipedia.orgwikipedia.org The processing of APP is central to the pathogenesis of Alzheimer's disease, and its interactions with its own fragments, including Aβ(1-16), are complex and significant. nih.govembopress.org
Role of Amyloid beta-Protein (1-16) Domain in APP Processing
The proteolytic processing of APP can occur via two main pathways: the non-amyloidogenic and the amyloidogenic pathways. nih.gov In the non-amyloidogenic pathway, α-secretase cleaves APP within the Aβ sequence, between amino acids 16 and 17, which prevents the formation of the full-length Aβ peptide. researchgate.netpnas.org This cleavage releases a soluble ectodomain known as sAPPα and leaves a C-terminal fragment (C83) in the membrane. nih.gov Subsequent cleavage of C83 by γ-secretase generates the P3 peptide. oatext.com
Conversely, the amyloidogenic pathway begins with the cleavage of APP by β-secretase at the N-terminus of the Aβ domain. nih.govresearchgate.net This action produces a soluble ectodomain, sAPPβ, and a membrane-bound C-terminal fragment, C99. nih.gov The C99 fragment is then cleaved by γ-secretase to generate Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). wikipedia.orgthermofisher.com The Aβ(1-16) domain is therefore the initial portion of the Aβ sequence released by β-secretase cleavage.
Interestingly, the Aβ peptide itself, including its N-terminal region, can influence APP processing. Fibrillar forms of Aβ have been shown to interact with the N-terminal region of APP, leading to an increase in APP expression. nih.gov Furthermore, soluble Aβ can bind to the Aβ region of APP on the cell surface, which can induce cell death. frontiersin.org Some studies suggest that autoreactive antibodies against the Aβ(1-17) region, found in Alzheimer's disease patients, can promote the β-secretase cleavage of APP, thereby increasing the production of Aβ species. nih.gov This indicates a potential feedback loop where the Aβ fragment, once produced, can modulate the processing of its own precursor protein.
The Aβ(1-16) domain contains key histidine residues that are involved in binding metal ions like copper and zinc. medchemexpress.com This interaction is significant as metal ions can influence the aggregation of Aβ peptides. researchgate.net The binding of copper to APP can also induce neuronal death, and the Aβ(1-16) region is involved in the coordination of these copper ions. medchemexpress.comuniprot.org
Antibody Binding to Amyloid beta-Protein (1-16) for Detection of APP
The specificity of antibodies for the Aβ(1-16) domain makes them valuable tools for the detection and quantification of both the Aβ peptide and its precursor, APP. mdpi.comnih.gov Monoclonal antibodies that recognize epitopes within the Aβ(1-16) region are widely used in various immunoassays, including ELISA, Western blotting, and immunohistochemistry. biocompare.combiolegend.combiocompare.com
These antibodies can be used to detect different forms of APP and its fragments. For instance, antibodies targeting the N-terminal region of Aβ can effectively immunoprecipitate Aβ peptides from cell culture media. frontiersin.org In Western blot analysis, antibodies like the well-known clone 6E10, which binds to amino acids 3-8 of Aβ, can detect full-length APP, soluble APP fragments, and Aβ peptides. biolegend.combiolegend.com This allows researchers to study the relative abundance of these different species and to investigate how various factors affect APP processing. biocompare.com
Furthermore, these antibodies are crucial for developing diagnostic techniques. Highly sensitive methods like spectroscopic ellipsometry in total internal reflection mode (TIRE) and quartz crystal microbalance (QCM) have utilized monoclonal antibodies raised against Aβ(1-16) to detect both the Aβ(1-16) peptide and the full-length APP770 isoform. nih.gov Such techniques demonstrate the potential for label-free, direct immunoassay formats for the detection of biomarkers related to Alzheimer's disease. nih.gov The ability of these antibodies to bind to the Aβ(1-16) domain, which is present in both APP and the amyloidogenic Aβ fragment, provides a powerful handle for both basic research and clinical applications. mdpi.comnih.gov
Interactive Data Table: Antibodies Targeting the Aβ(1-16) Domain
| Antibody Clone | Epitope within Aβ | Applications | Research Findings |
| 6E10 | 3-8 (EFRHDS) biolegend.combiolegend.com | ELISA, Western Blot, Immunohistochemistry biocompare.combiolegend.com | Detects APP, sAPP, and Aβ peptides. biolegend.com Used to study APP processing and Aβ accumulation. biocompare.com |
| Ab5 | 1-16 (requires residues 2/3 and 13/14 for optimal binding) mdpi.com | ELISA, Western Blot, Immunohistochemistry mdpi.com | Shows strong specificity for APP and detects Aβ plaques in mouse models and human tissue. mdpi.com |
| 3C11 | N-terminal region of Aβ mdpi.com | ELISA, Western Blot, Immunohistochemistry mdpi.com | Reacts with overexpressed APP and labels Aβ plaques and cerebral amyloid angiopathy. mdpi.com |
| DE2 | 1-16 nih.gov | Spectroscopic Ellipsometry (TIRE), Quartz Crystal Microbalance (QCM) nih.gov | Enables highly sensitive, label-free detection of Aβ(1-16) and APP770. nih.gov |
| Anti-Aβ[1–16] | 1-16 frontiersin.org | Immunoprecipitation, Neutralization Assays frontiersin.org | Effectively recovers Aβ peptides and can neutralize Aβ-mediated inhibition of the high-affinity choline (B1196258) transporter. frontiersin.org |
Enzymatic Processing and Degradation Research Relevant to Amyloid Beta Protein 1 16
Proteolytic Cleavage of Amyloid Precursor Protein (APP) by Secretases Generating Aβ N-terminus
The initial step in the generation of Aβ peptides is the proteolytic cleavage of the large transmembrane protein, APP. This process is carried out by a class of enzymes known as secretases.
The amyloidogenic pathway is initiated by the enzymatic action of β-secretase, primarily the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov BACE1 is a membrane-bound aspartic protease that cleaves APP at the N-terminus of the Aβ domain. nih.govphysiology.org This cleavage is the rate-limiting step in the production of Aβ. physiology.orgjneurosci.org The action of BACE1 on APP results in the release of a soluble N-terminal fragment, sAPPβ, and a membrane-anchored C-terminal fragment known as C99. nih.govresearchgate.net The C99 fragment contains the entire Aβ sequence and serves as the substrate for subsequent cleavage by γ-secretase to release Aβ peptides of varying lengths. nih.govjneurosci.org
BACE1 can cleave APP at two main sites: the Asp+1 site and the Glu+11 site of the Aβ sequence. nih.govjneurosci.org Cleavage at the Asp+1 site is considered the primary amyloidogenic cleavage, leading to the production of full-length Aβ. jneurosci.org In contrast, cleavage at the Glu+11 site generates a truncated form of Aβ. jneurosci.org Certain mutations in the APP gene, such as the Swedish mutation, can significantly increase the efficiency of BACE1 cleavage, leading to higher Aβ production. nih.gov The majority of BACE1 activity is localized within the Golgi apparatus and endosomes. physiology.org
In a competing, non-amyloidogenic pathway, APP is cleaved by α-secretase. nih.govnih.gov This cleavage occurs within the Aβ sequence itself, specifically between Lys-16 and Leu-17. physiology.orgpnas.org This proteolytic event precludes the formation of the full-length, amyloidogenic Aβ peptide. nih.govpnas.org Instead, α-secretase cleavage releases a soluble N-terminal ectodomain called sAPPα and leaves a membrane-bound C-terminal fragment of 83 amino acids, known as C83 or CTFα. pnas.orgfrontiersin.orgoup.com The C83 fragment can then be further processed by γ-secretase, resulting in the secretion of a smaller, non-amyloidogenic peptide called p3. pnas.orgfrontiersin.org
Members of the ADAM (a disintegrin and metalloprotease) family of enzymes, particularly ADAM10, have been identified as possessing α-secretase activity. nih.govpnas.org Overexpression of ADAM10 has been shown to increase α-secretase activity, thereby reducing the production of Aβ. pnas.org This highlights the protective role of the α-secretase pathway against the accumulation of amyloidogenic peptides.
β-Secretase (BACE1) Cleavage at the N-terminus of Aβ
Enzymatic Degradation of Amyloid-β Fragments
Once generated, Aβ peptides are subject to degradation by a variety of proteases. This clearance is crucial for maintaining low levels of Aβ in the brain and preventing its aggregation into toxic species.
Angiotensin-converting enzyme (ACE), a zinc metallopeptidase, is known to degrade Aβ peptides. nih.govfrontiersin.org ACE possesses two catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. nih.gov Research has shown that ACE can cleave the Aβ(1-16) fragment. nih.govnih.gov A specific cleavage site within Aβ(1-16) by ACE has been identified at the His14-Gln15 bond. nih.govrcsb.org
Kinetic studies have revealed that the isolated N-domain of ACE preferentially cleaves Aβ(1-16). nih.govrcsb.org However, in the context of the full-length somatic ACE (sACE), the presence of an inactive C-domain can significantly reduce the enzyme's activity towards this substrate. nih.govrcsb.org The N-domain of ACE has also been shown to act as an arginine-specific endopeptidase on Aβ(1-16). nih.gov The ability of ACE to degrade Aβ fragments underscores its potential role in the clearance of these peptides from the brain. frontiersin.org
Besides ACE, a number of other proteases are involved in the degradation of Aβ and its fragments. These enzymes exhibit varying specificities for different regions of the Aβ peptide.
Neprilysin (NEP) : A key Aβ-degrading enzyme, NEP is a membrane-bound metalloendopeptidase. frontiersin.orgnih.gov It has been shown to degrade Aβ efficiently and is considered a major player in Aβ clearance in the brain. nih.gov
Insulin-Degrading Enzyme (IDE) : IDE is a zinc-endopeptidase that can cleave various small peptides, including Aβ. physiology.orgnih.gov It is located in the cytosol, peroxisomes, and on the cell surface. nih.gov
Endothelin-Converting Enzyme (ECE) : This enzyme has also been implicated in the degradation of Aβ within the endosomal/lysosomal pathway. nih.gov
Matrix Metalloproteinases (MMPs) : Several MMPs, including MMP-2 and MMP-9, have been shown to degrade Aβ. nih.gov MMP-2 can cleave Aβ at the Lys16-Leu17 bond, a site also targeted by α-secretase. nih.gov
Plasmin : This serine protease is capable of degrading both monomeric and aggregated forms of Aβ. nih.gov
Cathepsin B : A lysosomal cysteine protease, Cathepsin B has been implicated in both the degradation and production of certain Aβ variants. nih.govfrontiersin.org Some studies suggest it can degrade Aβ, while others indicate it may be involved in generating N-terminally truncated Aβ species. frontiersin.org
Meprin β : This zinc-dependent metalloprotease can cleave APP at sites near the N-terminus of Aβ, generating N-terminal fragments. aginganddisease.org
Table of Protease Activity on Aβ(1-16) and Related Fragments
| Enzyme | Class | Action on Aβ N-terminal Region | Key Findings |
|---|---|---|---|
| β-Secretase (BACE1) | Aspartic Protease | Generates the N-terminus of Aβ by cleaving APP. | Cleaves at Asp+1 and Glu+11 sites. nih.govjneurosci.org |
| α-Secretase (e.g., ADAM10) | Metalloprotease | Cleaves within the Aβ sequence (Lys-16/Leu-17), preventing full-length Aβ formation. | Produces the non-amyloidogenic p3 peptide. physiology.orgpnas.org |
| Angiotensin-Converting Enzyme (ACE) | Zinc Metallopeptidase | Cleaves Aβ(1-16) at the His14-Gln15 bond. | The N-domain shows preferential cleavage activity. nih.govrcsb.org |
| Neprilysin (NEP) | Metalloendopeptidase | Degrades Aβ fragments. | A major Aβ-degrading enzyme in the brain. nih.gov |
| Insulin-Degrading Enzyme (IDE) | Zinc-Endopeptidase | Degrades Aβ fragments. | Cleaves various small peptides including Aβ. physiology.orgnih.gov |
| Matrix Metalloproteinase-2 (MMP-2) | Metalloprotease | Cleaves Aβ at the Lys16-Leu17 bond. | Generates specific Aβ fragments. nih.gov |
Advanced Research Models and Methodological Developments for Amyloid Beta Protein 1 16
In Vitro Models for Studying Amyloid beta-Protein (1-16) Interactions
In vitro models are indispensable tools for investigating the molecular interactions of Amyloid beta-Protein (1-16) under controlled conditions, providing insights into its aggregation behavior and its binding with various partners. These models allow for the detailed examination of the physico-chemical factors that influence the peptide's structure and function.
The aggregation of amyloid-beta peptides is a central event in Alzheimer's disease, and in vitro systems have been crucial for studying this process. The aggregation is a nucleation-dependent process, characterized by a lag phase where a nucleus is formed, followed by an elongation phase. Factors such as peptide concentration, temperature, and pH significantly affect the kinetics of fibrillization. aip.org For instance, the rate of fibril growth is not limited by diffusion but by rearrangements in the monomer structure. aip.org The N-terminal region (1-16) of amyloid-beta is known to be flexible and plays a role in modulating aggregation. nih.gov
A significant area of research involves the interaction of Aβ(1-16) with metal ions, particularly zinc (Zn²⁺) and copper (Cu⁺). Zinc ions are found in high concentrations in amyloid plaques. nih.gov The Aβ(1-16) fragment is an ideal model for studying these interactions because it has a lower tendency to oligomerize at physiological pH and contains the key binding sites for these metals. nih.gov First-principle simulations and NMR studies have shown that Histidine residues (His6, His13, His14) and Glutamate (B1630785) (Glu11) in the Aβ(1-16) sequence are crucial for coordinating with Zn²⁺. nih.gov Similarly, the coordination of Cu⁺ to Aβ(1-16) has been investigated using molecular dynamics simulations, revealing a preference for a linear coordination involving His13 and His14. acs.org
Furthermore, in vitro models are used to study the interaction of Aβ(1-16) with cellular receptors. The Receptor for Advanced Glycation End products (RAGE) is one such receptor. Studies using a transwell blood-brain barrier model have investigated the transport of Aβ peptides. While the C-terminal fragment Aβ(17-42) is primarily responsible for binding to RAGE, the N-terminal fragment Aβ(1-16) appears to modulate this interaction. frontiersin.org
Several techniques are employed to visualize and quantify these interactions in vitro. Atomic force microscopy can determine the aggregation state of amyloid beta at the nanoscale. wikipedia.org Vibrational microspectroscopy is a label-free method that can detect amyloid proteins due to their high β-sheet content. wikipedia.org Dual polarisation interferometry is another optical technique used to measure the early stages of aggregation by tracking the size and density of elongating fibrils. wikipedia.org
Development of Biosensors for Amyloid beta-Protein (1-16) Detection and Interaction Studies
The development of sensitive and selective biosensors for the detection of amyloid-beta peptides is critical for early diagnosis and for studying their interactions. Electrochemical biosensors, in particular, have emerged as a powerful tool due to their potential for portability, low cost, and rapid analysis. nih.govfrontiersin.org These sensors are designed to detect various forms of amyloid-beta, including monomers and oligomers, with high sensitivity. biomedres.us
A variety of strategies have been employed to construct these biosensors. Many are immunosensors that utilize antibodies specific to the amyloid-beta peptide. For instance, an electrochemical immunosensor was developed using an HRP-labeled anti-β-Amyloid 1-16 antibody as a detection probe. frontiersin.org Other recognition elements include aptamers and specific binding peptides like the cellular prion protein (PrPᶜ). biomedres.usresearchgate.net The prion protein is known to bind to Aβ oligomers, and this interaction has been leveraged to create highly sensitive biosensors. biomedres.us
The sensor platforms often incorporate nanomaterials to enhance the signal and improve detection limits. Gold nanoparticles (GNPs), graphene oxide, and carbon nanotubes have been used to modify electrode surfaces, providing a larger surface area and improved electrical conductivity. biomedres.usrsc.org For example, a label-free electrochemical immunosensor based on a modified graphene screen-printed electrode was developed for the sensitive detection of Aβ(1-42), demonstrating the utility of such platforms. rsc.org
Different electrochemical techniques are used for detection, including electrochemical impedance spectroscopy (EIS), differential pulse voltammetry (DPV), and cyclic voltammetry (CV). rsc.orgd-nb.infonih.gov EIS measures the change in impedance at the electrode surface as the target molecule binds, while DPV measures the peak current of a redox probe, which changes upon binding. rsc.orgmdpi.com These methods have enabled the detection of amyloid-beta peptides at extremely low concentrations, with some biosensors achieving limits of detection in the picomolar (pM) and even femtomolar (fM) range. biomedres.usresearchgate.net
The table below summarizes the characteristics of several electrochemical biosensors developed for the detection of amyloid-beta peptides, highlighting the recognition elements, detection techniques, and performance metrics.
| Target Analyte | Recognition Element | Detection Technique | Limit of Detection (LOD) | Linear Range | Reference |
|---|---|---|---|---|---|
| β-amyloid (1-42/1-16) | Antibody | Electrochemistry | 5 pmol L⁻¹ | 0-0.5 nmol L⁻¹ | researchgate.net |
| Aβ Oligomer | Cellular Prion Protein (PrPᶜ) Peptide Probe | Electrochemical Impedance Spectroscopy | 8 pM | 20 pM - 100 nM | biomedres.us |
| Aβ(1-42) | Anti-Aβ(1-42) Antibody | Differential Pulse Voltammetry (DPV) | 1 pg mL⁻¹ | 1 pg mL⁻¹ - 2 μg mL⁻¹ | rsc.org |
| Aβ Oligomers | PrP(95–110) Peptide | Electrochemical Stripping of AgNPs | Not Specified | Not Specified | biomedres.us |
| Aβ(1–42) | Anti-β-Amyloid 1–42 Antibody (Capture), HRP anti-β-Amyloid 1–16 Antibody (Detection) | Electrochemistry | 7.4 pg mL⁻¹ | Not Specified | frontiersin.org |
Integration of Multi-Omics Data in Amyloid beta-Protein (1-16) Research (e.g., Proteomics for PTMs)
The integration of multi-omics data, including proteomics, genomics, transcriptomics, and metabolomics, offers a comprehensive approach to understanding the complex molecular mechanisms underlying Alzheimer's disease. nih.govmdpi.com This systems-level view helps to identify novel biomarkers, therapeutic targets, and the intricate networks of molecular interactions involved in the disease pathology. nih.govfrontiersin.org
Proteomics, the large-scale study of proteins, is particularly crucial for investigating post-translational modifications (PTMs) of the amyloid-beta peptide. nih.gov PTMs can significantly alter the properties of Aβ, including its aggregation propensity, toxicity, and clearance. researchgate.net The N-terminal region of Aβ (residues 1-16) is a hotspot for various PTMs. nih.gov Mass spectrometry-based proteomics is a key technology for identifying and quantifying these modifications. nih.govmdpi.com
Several PTMs have been identified within the Aβ(1-16) sequence in brain tissue from Alzheimer's patients. These include:
Pyroglutamylation: The cyclization of N-terminal glutamate residues.
Oxidation: Modification of amino acid side chains, such as methionine. nih.gov
Deamidation: The conversion of asparagine or glutamine to aspartic or glutamic acid. nih.gov
Isomerization: The conversion of L-aspartate to D-aspartate, particularly at Asp7. researchgate.net
Phosphorylation: The addition of a phosphate (B84403) group, for example at Ser8. researchgate.net
These modifications can have profound functional consequences. For example, Aβ containing isomerized Asp7 is more prone to aggregation and shows greater resistance to enzymatic degradation. researchgate.net Phosphorylation at Ser8 has also been shown to influence the neurotoxicity of the peptide. researchgate.net Proteomic studies have revealed that proteins co-localizing with amyloid plaques are subject to numerous PTMs, with oxidation, deamidation, and pyroglutamylation being among the most common. nih.gov
Multi-omics factor analysis allows researchers to integrate these different layers of biological information to identify molecular signatures associated with different aspects of Alzheimer's pathology, such as amyloid deposition and tau hyperphosphorylation. nih.gov For instance, an integrative multi-omics approach identified distinct molecular signatures and pathway alterations associated with amyloid pathology. frontiersin.org Such studies provide a more holistic understanding of the disease, moving beyond the analysis of single molecules to the characterization of entire biological pathways. nih.gov While much of this research focuses on the broader context of Alzheimer's, the detailed information provided by proteomics on PTMs within the Aβ(1-16) fragment is vital for understanding its specific contribution to the disease process.
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing Aβ(1-16) with high purity?
Aβ(1-16) is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) to achieve >95% purity .
- Characterization : MALDI-TOF mass spectrometry for molecular weight verification (theoretical MW: 1955.05 Da) and circular dichroism (CD) to confirm secondary structure .
- Storage : Lyophilized powder stored at -20°C to prevent aggregation, reconstituted in hexafluoroisopropanol (HFIP) to dissolve pre-existing oligomers .
Table 1 : Key Parameters for Aβ(1-16) Synthesis
| Parameter | Specification |
|---|---|
| Sequence (1-16) | DAEFRHDSGYEVHHQK |
| Purity Threshold | >95% (HPLC) |
| Solubility | 1 mg/mL in HFIP or DMSO |
| Storage Temperature | -20°C (lyophilized) |
Q. How do structural motifs in Aβ(1-16) influence its role in amyloidogenesis?
The N-terminal domain (residues 1-16) contains two critical regions:
- HHQK domain (residues 13-16) : Mediates interactions with metal ions (e.g., Cu²⁺, Zn²⁺) and glycosaminoglycans, promoting aggregation .
- α-Secretase cleavage site (Lys16-Leu17) : Protects against amyloidogenesis when cleaved, making Aβ(1-16) a non-amyloidogenic fragment . Mutational studies (e.g., His13/14 substitutions) show reduced metal-binding capacity and delayed fibril formation .
Advanced Research Questions
Q. What methodologies resolve contradictions in Aβ(1-16) aggregation kinetics across studies?
Discrepancies arise from variations in:
- Solvent systems : HFIP vs. aqueous buffers alter monomer stability and nucleation rates .
- Temperature/pH : Aggregation accelerates at pH 5–6 and 37°C, mimicking physiological conditions .
- Analytical techniques : Use orthogonal methods (e.g., SEC for oligomer sizing, Thioflavin T for β-sheet quantification) to validate results .
Table 2 : Aggregation Conditions and Outcomes
| Condition | Aggregation Rate | Dominant Species |
|---|---|---|
| HFIP + PBS | Slow | Monomers |
| Acetic acid (pH 3.6) | Moderate | Oligomers |
| Tris buffer (pH 7.4) | Fast | Protofibrils |
Q. How do mutations in Aβ(1-16) alter its interaction with γ-secretase or other proteases?
- Dutch Mutation (Glu22Gln) : Increases β-sheet propensity, enhancing aggregation .
- Artificial mutations (e.g., His13Ala) : Disrupt metal-binding sites, reducing oxidative stress in neuronal models . Methodological approach:
- Use FRET-based substrates to monitor γ-secretase cleavage efficiency .
- Combine molecular dynamics simulations with ion mobility spectrometry to predict conformational changes .
Q. What advanced techniques quantify Aβ(1-16) oligomeric species in complex biological matrices?
- Mass spectrometry : MALDI-TOF and ESI-MS detect low-abundance oligomers (dimers to hexamers) .
- Nuclear magnetic resonance (NMR) : Resolves structural dynamics of oligomers in lipid bilayers .
- Surface plasmon resonance (SPR) : Measures real-time interactions with receptors (e.g., PrP<sup>C</sup>) .
Methodological Best Practices
Q. How to design controls for Aβ(1-16) toxicity assays in neuronal cultures?
- Negative controls : Use scrambled-sequence peptides (e.g., DAEFRHDS scrambled) to rule out non-specific effects .
- Positive controls : Pre-aggregated Aβ(1-42) induces measurable toxicity .
- Endpoint assays : Combine MTT for viability, LDH for membrane integrity, and caspase-3 for apoptosis .
Q. What strategies mitigate experimental artifacts in Aβ(1-16) immunodetection?
- Antibody validation : Use antibodies verified by Western blot (e.g., 6E10 for residues 1-16) .
- Sample preparation : Boil samples in SDS to dissociate aggregates, ensuring epitope accessibility .
- Cross-validation : Pair ELISA with immunohistochemistry in brain slices to confirm localization .
Data Interpretation and Contradictions
Q. Why do some studies report Aβ(1-16) as neuroprotective while others highlight its pathogenic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
